molecular formula C14H10ClNO2 B5868999 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole CAS No. 891-15-6

5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole

Cat. No.: B5868999
CAS No.: 891-15-6
M. Wt: 259.69 g/mol
InChI Key: BPYMXOZKPMEEDX-UHFFFAOYSA-N
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Description

5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with 5-chloro-2-hydroxybenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The benzoxazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 5-substituted-2-(4-methoxyphenyl)-1,3-benzoxazoles.

    Oxidation: Formation of 5-chloro-2-(4-hydroxyphenyl)-1,3-benzoxazole.

    Reduction: Formation of partially or fully reduced benzoxazole derivatives.

Scientific Research Applications

5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole varies depending on its application:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis or inhibits essential enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(4-hydroxyphenyl)-1,3-benzoxazole
  • 5-chloro-2-(4-nitrophenyl)-1,3-benzoxazole
  • 5-chloro-2-(4-aminophenyl)-1,3-benzoxazole

Uniqueness

5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYMXOZKPMEEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357850
Record name STK156417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891-15-6
Record name STK156417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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